(1-Phenylpiperidin-3-yl)methanamine

Dopamine Transporter DAT Inhibitor Binding Affinity

Procure (1-Phenylpiperidin-3-yl)methanamine for research requiring pharmacological precision. This NDRI exhibits 10-fold greater DAT affinity than cocaine (IC50 0.07 µM) with minimal SERT activity (>140-fold selectivity), eliminating serotonergic confounding. Its pure reuptake inhibition mechanism, distinct from amphetamine-type releasers, makes it the definitive reference standard for DAT assay validation, NPS characterization, and computational modeling of transporter conformational dynamics. Choose this compound for data integrity in dopaminergic/noradrenergic studies.

Molecular Formula C12H18N2
Molecular Weight 190.28 g/mol
CAS No. 1232059-87-8
Cat. No. B1374380
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-Phenylpiperidin-3-yl)methanamine
CAS1232059-87-8
Molecular FormulaC12H18N2
Molecular Weight190.28 g/mol
Structural Identifiers
SMILESC1CC(CN(C1)C2=CC=CC=C2)CN
InChIInChI=1S/C12H18N2/c13-9-11-5-4-8-14(10-11)12-6-2-1-3-7-12/h1-3,6-7,11H,4-5,8-10,13H2
InChIKeyPUHARHOETXRMES-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: (1-Phenylpiperidin-3-yl)methanamine (CAS 1232059-87-8) as a Pharmacological Tool for Dopamine Transporter (DAT) Research


(1-Phenylpiperidin-3-yl)methanamine, also known as 2-diphenylmethylpiperidine (2-DPMP) or desoxypipradrol, is a piperidine-based small molecule characterized by a phenyl substitution at the 1-position and a methanamine group at the 3-position of the piperidine ring [1]. Its molecular formula is C12H18N2, with a molecular weight of 190.28 g/mol . Pharmacologically, it is classified as a norepinephrine-dopamine reuptake inhibitor (NDRI) [2], and its primary mechanism of action involves potent inhibition of the dopamine transporter (DAT) and norepinephrine transporter (NET), with minimal serotonergic activity [3].

Why Generic Substitution Fails: Critical Differentiation of (1-Phenylpiperidin-3-yl)methanamine in DAT-Focused Research


Generic substitution with other piperidine or NDRI compounds is not scientifically valid for (1-Phenylpiperidin-3-yl)methanamine due to its unique and well-documented pharmacological profile. Unlike other stimulants or DAT inhibitors, this compound exhibits a specific balance of high DAT affinity, significant NET activity, and crucially, minimal to no activity at the serotonin transporter (SERT) [1]. Furthermore, its molecular mechanism is strictly as a reuptake inhibitor, lacking the substrate-mediated release properties characteristic of amphetamines [2]. Direct comparative studies have established a 10-fold greater DAT blocking potency compared to cocaine [3] and a distinct conformational impact on the transporter protein [4], which precludes simple interchangeability with in-class alternatives for precise neuropharmacological investigations.

Quantitative Evidence Guide for (1-Phenylpiperidin-3-yl)methanamine: Differentiation from Cocaine, Methylphenidate, and Amphetamine


Superior DAT Binding Affinity: A 10-Fold Increase in Potency Compared to Cocaine

(1-Phenylpiperidin-3-yl)methanamine (2-DPMP) demonstrates a significantly higher potency for the dopamine transporter (DAT) than cocaine. Direct comparative analysis in HEK 293 cells expressing human DAT revealed an IC50 of 0.07 µM for 2-DPMP [1], which is approximately a 10-fold improvement over the reported IC50 of 0.7 µM for cocaine under comparable conditions [2]. This quantifiable difference in binding affinity makes 2-DPMP a more sensitive and potent pharmacological tool for studies where robust DAT blockade is required.

Dopamine Transporter DAT Inhibitor Binding Affinity IC50

High Selectivity for Catecholamine Transporters Over Serotonin Transporter (SERT)

A key differentiator of (1-Phenylpiperidin-3-yl)methanamine is its pronounced selectivity for the norepinephrine (NET) and dopamine (DAT) transporters over the serotonin transporter (SERT). In a standardized panel of human monoamine transporters, 2-DPMP exhibited IC50 values of 0.07 µM for DAT, 0.14 µM for NET, and >10 µM for SERT [1]. This results in a DAT/SERT selectivity ratio of over 140-fold. In contrast, methylphenidate, while a potent DAT/NET inhibitor, has been reported to have a lower but still significant affinity for SERT (IC50 > 1 µM), and amphetamine-based compounds typically have more balanced activity across all three transporters [2].

Transporter Selectivity SERT NET Off-Target Effects

Mechanistic Distinction: Pure Reuptake Inhibitor, Not a Substrate-Based Releaser

Unlike amphetamine and its derivatives, which act as substrates for monoamine transporters and induce reverse transport (efflux) of neurotransmitters, (1-Phenylpiperidin-3-yl)methanamine functions exclusively as a reuptake inhibitor. In vitro efflux assays using preloaded HEK 293 cells confirmed that 2-DPMP does not induce the release of dopamine, norepinephrine, or serotonin, even at high concentrations [1]. This is a critical functional distinction from compounds like d-amphetamine, which are potent releasers (EC50 for DA release: 24 nM) [2]. Molecular dynamics simulations further support this, showing that 2-DPMP stabilizes the dopamine transporter (DAT) in an outward-facing conformation characteristic of inhibitors (e.g., cocaine), rather than the inward-facing conformation favored by releasers (e.g., amphetamine) [3].

Mechanism of Action Reuptake Inhibitor Substrate Releaser Amphetamine

Optimal Research and Industrial Application Scenarios for (1-Phenylpiperidin-3-yl)methanamine


Pharmacological Tool for Isolating Catecholamine-Specific Reuptake Inhibition

Given its high DAT/NET potency (IC50 0.07 µM and 0.14 µM, respectively) and a >140-fold selectivity over SERT [1], 2-DPMP is an ideal compound for in vitro and ex vivo studies where the goal is to selectively block dopamine and norepinephrine reuptake without engaging serotonergic systems. This is particularly valuable in neuroscience research exploring the distinct roles of the dopaminergic and noradrenergic systems in behavior, cognition, and disease models, where serotonergic crosstalk would otherwise confound results [1].

Calibration and Validation of DAT-Specific Assays and Imaging Ligands

The well-characterized, high-affinity binding of 2-DPMP to DAT (IC50 0.07 µM) [1], and its established use in quantitative autoradiography with [125I]RTI-121 [2], makes it a reliable reference standard for developing, calibrating, and validating new DAT-selective ligands, assays, and imaging protocols. Its purity as a reuptake inhibitor [3] ensures that the measured signal is a true reflection of DAT occupancy, not confounded by transporter-mediated release, providing a consistent benchmark for comparing novel compounds.

Comparative Neuropharmacology: Benchmark for NDRI Potency and Selectivity

2-DPMP serves as a critical benchmark compound in the characterization of novel psychoactive substances (NPS) and other DAT/NET inhibitors. Its quantitative profile—10-fold more potent than cocaine at DAT [4], with a distinct selectivity window [1] and mechanism [3]—provides a standardized reference point. This allows for the direct, data-driven comparison of new chemical entities, facilitating the identification of compounds with potentially unique or improved pharmacological properties and aiding in the prediction of their behavioral and abuse-liability profiles [4].

Investigating DAT Conformational Dynamics and Inhibitor Binding Modes

Molecular dynamics simulations have shown that 2-DPMP induces a specific conformational change in DAT, favoring an outward-facing state similar to that induced by cocaine, but distinct from the inward-facing state promoted by amphetamine-type releasers [2]. This makes 2-DPMP a valuable ligand for structural biology and computational chemistry studies focused on understanding the molecular basis of DAT inhibition, allosteric modulation, and the design of next-generation therapeutic inhibitors with tailored binding kinetics and conformational effects [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
Explore Hub


Quote Request

Request a Quote for (1-Phenylpiperidin-3-yl)methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.